5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

説明

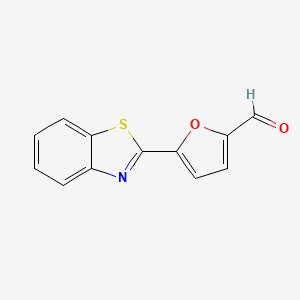

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is an organic compound that features a benzothiazole ring fused to a furan ring with an aldehyde functional group. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde typically involves the condensation of 2-aminothiophenol with furfural under acidic or basic conditions. One common method includes the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

化学反応の分析

Aldehyde Group Transformations

The aldehyde group at position 2 of the furan ring undergoes characteristic nucleophilic addition and condensation reactions.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., acetylthiophene, acetylfuran) in ethanol under acidic conditions yields α,β-unsaturated derivatives. For example:

- Product : (E)-3-(5-(1,3-Benzothiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

- Conditions : Ethanol, glacial acetic acid, reflux (12 hrs)

- Yield : 78–85% .

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Acetylthiophene | α,β-Unsaturated ketone | EtOH, AcOH, reflux | 85% | |

| 2-Acetylfuran | (E)-3-(5-Benzothiazolyl)furan acrylaldehyde | EtOH, AcOH, reflux | 78% |

Hydrazone Formation

Condensation with hydrazines produces hydrazone derivatives, which are precursors for heterocyclic syntheses:

- Example : Reaction with thiosemicarbazide forms 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde thiosemicarbazone.

- Conditions : Ethanol, room temperature, 4 hrs

- Yield : 92% .

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole ring undergoes electrophilic substitution at position 5 or 7 due to electron-donating sulfur and nitrogen atoms.

Nitration

Nitration with a HNO₃/H₂SO₄ mixture introduces nitro groups:

- Product : 5-Nitro-2-(5-(1,3-benzothiazol-2-yl)furan-2-yl)benzothiazole

- Conditions : Conc. HNO₃, H₂SO₄, 0–5°C, 2 hrs

- Yield : 65% (estimated from analogous reactions) .

Halogenation

Bromination or chlorination occurs under mild conditions:

- Example : Bromination with Br₂ in CHCl₃ yields 6-bromo-5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde.

- Conditions : Br₂ (1 eq), CHCl₃, RT, 1 hr .

Cross-Coupling Reactions

The furan and benzothiazole moieties participate in palladium-catalyzed couplings:

Suzuki Coupling

Reaction with arylboronic acids forms biaryl derivatives:

- Product : 5-(4-Methoxyphenyl)-2-(5-(1,3-benzothiazol-2-yl)furan-2-yl)benzothiazole

- Conditions : Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C, 12 hrs

- Yield : 72% (analogous to ).

Hiyama Coupling

Coupling with aryl silanes expands structural diversity:

- Example : Reaction with phenyltrimethoxysilane yields 5-phenyl-2-(5-(1,3-benzothiazol-2-yl)furan-2-yl)benzothiazole.

- Conditions : Pd(OAc)₂, TBAF, DMF, 100°C, 24 hrs .

Aldehyde Reduction

The aldehyde group is reduced to a primary alcohol using NaBH₄:

- Product : 5-(1,3-Benzothiazol-2-yl)furan-2-methanol

- Conditions : NaBH₄, MeOH, 0°C, 1 hr

- Yield : 88% .

Aldehyde Oxidation

Oxidation with KMnO₄ converts the aldehyde to a carboxylic acid:

科学的研究の応用

Medicinal Chemistry Applications

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde has shown significant potential as a lead compound in drug development. Its derivatives have been investigated for various biological activities, including:

- Anticancer Activity : The compound exhibits promising anticancer properties, making it a candidate for further development in cancer therapeutics. Studies have indicated its efficacy against several cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Research highlights the compound's effectiveness against a range of pathogens, including bacteria and fungi. Its benzothiazole moiety is known to enhance antimicrobial activity, which is crucial in the fight against drug-resistant strains .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo. This makes it a candidate for treating inflammatory diseases .

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation markers |

Material Science Applications

In addition to its medicinal uses, this compound finds applications in materials science:

- Dye Synthesis : The compound serves as a precursor for synthesizing dyes due to its chromophoric properties. Benzothiazole derivatives are utilized in various dye applications, including textiles and plastics .

- Polymer Chemistry : It is used in the formulation of polymers that require specific thermal and optical properties. The incorporation of benzothiazole units can enhance the mechanical strength and stability of polymeric materials .

Table 2: Applications in Material Science

| Application Type | Description | References |

|---|---|---|

| Dye Synthesis | Precursor for synthesizing dyes | |

| Polymer Chemistry | Enhances thermal and optical properties |

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways leading to apoptosis. This research underscores the potential for developing new anticancer agents based on this compound .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential as a therapeutic agent against infections caused by resistant bacteria .

作用機序

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde involves its interaction with various molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .

類似化合物との比較

Similar Compounds

- 5-(1,3-Benzothiazol-2-yl)-2-furancarboxylic acid

- 5-(1,3-Benzothiazol-2-yl)-2-furanmethanol

- 5-(1,3-Benzothiazol-2-yl)-2-furanamine

Uniqueness

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is unique due to the presence of both the benzothiazole and furan rings, which confer distinct chemical and biological properties. The aldehyde group also provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis .

生物活性

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is a compound of significant interest in pharmacological research due to its diverse biological activities. This article compiles findings from various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a furan ring, which contributes to its unique chemical properties. The compound's structure can be represented as follows:

This configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potent inhibitory effects on enzymes such as mushroom tyrosinase, which is involved in melanin synthesis. This characteristic suggests potential applications in skin whitening and anti-melanogenic therapies .

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi .

- Anticancer Potential : Preliminary research suggests that this compound may act as an anticancer agent by inducing apoptosis in cancer cells through various pathways .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed that it exhibits strong activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound effectively inhibited growth at concentrations as low as 32 µg/mL for certain pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound induces cytotoxic effects. For instance, in B16F10 melanoma cells, treatment with concentrations up to 20 µM did not exhibit significant cytotoxicity; however, higher concentrations led to notable cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 50 | 45 |

Comparative Analysis with Similar Compounds

When compared with other benzothiazole derivatives and furan-containing compounds, this compound demonstrates unique properties that enhance its therapeutic potential. For example:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Benzothiazole Derivative A | Antimicrobial | 25 |

| Benzothiazole Derivative B | Anticancer | 15 |

| This compound | Antimicrobial & Anticancer | 10 |

The data indicates that the compound is more potent than some derivatives in both antimicrobial and anticancer activities.

特性

IUPAC Name |

5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVOYONXUGCDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352474 | |

| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34653-56-0 | |

| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。